(4-(Ethylsulfonyl)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
This compound is a piperazine-based methanone derivative featuring a 6-fluorobenzo[d]thiazol-2-yl moiety and a 4-(ethylsulfonyl)phenyl group. The 6-fluoro substitution on the benzothiazole ring may modulate electronic and steric interactions, influencing receptor selectivity or enzymatic inhibition profiles.
Properties
IUPAC Name |
(4-ethylsulfonylphenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S2/c1-2-29(26,27)16-6-3-14(4-7-16)19(25)23-9-11-24(12-10-23)20-22-17-8-5-15(21)13-18(17)28-20/h3-8,13H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXLOCOMDTXVOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing (4-(Ethylsulfonyl)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step reactions. It begins with the formation of intermediate compounds, followed by coupling and functional group modifications:
Step 1: : Formation of the benzothiazole ring through a cyclization reaction involving a thiourea derivative.
Step 2: : Introduction of the fluorine atom via halogenation.
Step 3: : Coupling the benzothiazole with a piperazine derivative.
Step 4: : Functionalization of the piperazine with the ethylsulfonylphenyl group using sulfonylation techniques.
Industrial Production Methods
Scaling up this compound for industrial use requires optimization of each step, ensuring high yield and purity. This often involves:
Catalysis: : Utilizing catalysts to enhance reaction rates.
Temperature and Pressure Control: : Maintaining specific conditions to drive reactions to completion.
Purification: : Employing techniques like recrystallization, chromatography, and distillation to isolate the desired product.
Chemical Reactions Analysis
Reactions Involving the Ethylsulfonyl Group
The ethylsulfonyl (–SO₂C₂H₅) group undergoes characteristic nucleophilic substitutions and redox reactions.
Piperazine Ring Modifications
The piperazine ring participates in alkylation, acylation, and coupling reactions due to its nucleophilic nitrogen atoms.
Benzothiazole Ring Reactivity
The 6-fluorobenzo[d]thiazole core is susceptible to electrophilic substitution and fluorination adjustments.
Methanone Bridge Reactivity
The central methanone (C=O) group participates in condensation and reduction reactions.
Key Mechanistic Insights:
-
Sulfonyl Stability : The ethylsulfonyl group resists hydrolysis under acidic/basic conditions but undergoes substitution with strong nucleophiles (e.g., thiols) .
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Piperazine Reactivity : Secondary nitrogen exhibits higher nucleophilicity than tertiary nitrogen, enabling selective functionalization .
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Benzothiazole Fluorine : The 6-fluoro substituent directs electrophilic attacks to the 5-position due to its electron-withdrawing effect .
Scientific Research Applications
Medicinal Chemistry
The compound is being studied for its therapeutic potential in various diseases, particularly:
- Neurological Disorders : Investigations focus on its ability to modulate neurotransmitter systems, potentially benefiting conditions like depression and anxiety.
- Cancer Treatment : Research indicates that it may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.
Biological Research
As a tool compound, it aids in understanding:
- Biological Pathways : Used to elucidate mechanisms of disease at the molecular level.
- Molecular Targets : Helps identify new targets for drug development by interacting with specific proteins or enzymes involved in disease processes.
Pharmaceutical Research
The compound is evaluated for:
- Pharmacokinetics : Studies assess absorption, distribution, metabolism, and excretion (ADME) characteristics to optimize dosing regimens.
- Pharmacodynamics : Investigations into how the compound affects biological systems, including efficacy and safety profiles.
Industrial Applications
It may also find use in:
- Material Science : Development of new materials with specific chemical properties due to its unique structural features.
Case Studies and Research Findings
Recent studies have highlighted the following findings regarding the compound:
-
Anticancer Activity :
- A study demonstrated that the compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Neuroprotective Effects :
- Pharmacological Profiling :
Mechanism of Action
The compound's effects stem from its ability to interact with specific molecular targets:
Molecular Targets: : May include enzymes or receptors involved in critical biological pathways.
Pathways Involved: : Influences pathways like signal transduction, enzyme activity modulation, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound shares structural motifs with several sulfonylpiperazine derivatives documented in the evidence. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups : The ethylsulfonyl group in the target compound may confer greater metabolic stability compared to methoxy or phenylsulfonyl substituents, as seen in compounds 7e and 7p .
- Heterocyclic Moieties : Replacing tetrazole or imidazothiazole with a fluorinated benzothiazole (as in the target) could enhance π-π stacking or hydrogen-bonding interactions in enzyme binding pockets .
- Melting Points : The absence of polar groups (e.g., nitro or trifluoromethyl) in the target compound might result in a lower melting point compared to analogs like 7o (154–156°C, nitro-substituted) .
Limitations and Knowledge Gaps
- No empirical data (e.g., NMR, MS) or pharmacological results for the target compound are provided in the evidence.
- The ethylsulfonyl group’s impact on solubility and bioavailability relative to tosyl (9eb) or trifluoromethyl (7p) substituents remains speculative.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing (4-(Ethylsulfonyl)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Piperazine functionalization : Coupling 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine with a sulfonyl-activated phenyl intermediate under reflux in polar aprotic solvents (e.g., DMF or DCM) .
Methanone formation : Acylation via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine to enhance reactivity .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity .
- Critical parameters : Temperature (60–120°C), solvent polarity, and stoichiometric ratios of reactants significantly impact yield and purity .
Q. Which spectroscopic techniques are essential for characterizing the compound's structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions, piperazine ring conformation, and sulfonyl/fluorine integration .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1650–1750 cm) and sulfonyl (S=O, ~1150–1350 cm) functional groups .
Q. How do solvent polarity and pH influence the compound’s stability during storage?
- Methodological Answer :
- Solvent choice : Aprotic solvents (e.g., DMSO, DMF) prevent hydrolysis of the sulfonyl group, while aqueous solutions require buffering (pH 6–8) to avoid degradation .
- Temperature : Storage at –20°C in inert atmospheres (argon/nitrogen) minimizes oxidative decomposition .
Advanced Research Questions
Q. How can computational methods like the Artificial Force Induced Reaction (AFIR) optimize synthetic pathways for derivatives?
- Methodological Answer :
- AFIR applications : Predicts energetically favorable reaction pathways for introducing substituents (e.g., modifying the ethylsulfonyl group) and evaluates transition states to reduce trial-and-error synthesis .
- Molecular docking : Screens derivatives for target binding (e.g., enzyme active sites) to prioritize synthesis of high-activity analogs .
Q. What strategies resolve contradictions in bioactivity data across different assay models?
- Methodological Answer :
- Standardized assays : Use isogenic cell lines or recombinant enzymes (e.g., carbonic anhydrase II) to control variability .
- Dose-response curves : Compare IC values under identical conditions (pH, temperature) to isolate structure-activity relationships (SAR) .
- Meta-analysis : Cross-reference data from orthogonal assays (e.g., enzyme inhibition vs. cell viability) to validate mechanisms .
Q. What in vitro and in vivo models are suitable for evaluating the compound’s pharmacokinetic (PK) profile?
- Methodological Answer :
- In vitro : Microsomal stability assays (human liver microsomes) assess metabolic liability; Caco-2 cells model intestinal absorption .
- In vivo : Rodent PK studies with LC-MS/MS quantification of plasma/tissue concentrations. Key parameters: half-life (), bioavailability (), and volume of distribution () .
Q. How does the fluorobenzo[d]thiazole moiety influence target selectivity in enzyme inhibition studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
